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Introduction

Mutations in the Fused in Sarcoma (FUS) gene are a significant cause of familial amyotrophic
lateral sclerosis (ALS), often leading to a severe and rapidly progressing form of the disease.[1]
The pathological hallmark of FUS-ALS is the mislocalization and aggregation of the FUS
protein in the cytoplasm of motor neurons.[2][3] ION363, also known as jacifusen or ulefnersen,
is an antisense oligonucleotide (ASO) designed to address this underlying pathology by
reducing the production of the FUS protein.[4] This technical guide provides an in-depth
overview of the mechanism of action of ION363 and its observed effects on FUS protein
aggregation, supported by preclinical and clinical data.

Mechanism of Action

ION363 is a non-allele-specific antisense oligonucleotide that targets the pre-messenger RNA
(pre-mRNA) of the FUS gene. By binding to a specific sequence within the FUS pre-mRNA,
ION363 triggers the activity of RNase H, an enzyme that degrades the RNA strand of an
RNA/DNA hybrid. This process leads to the destruction of the FUS mRNA, thereby preventing
its translation into the FUS protein. The reduction in FUS protein levels is intended to mitigate
the toxic gain-of-function associated with its cytoplasmic aggregation.
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Caption: Mechanism of action of ION363 in reducing FUS protein levels.
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Preclinical Data

Studies in mouse models of FUS-ALS have demonstrated the potential of ION363 to reduce
FUS protein levels and delay disease progression.

; o : linical Studi

Animal ) FUS Protein
Treatment Tissue Method . Reference
Model Reduction
FUS-ALS _
) Single ICV )
Knock-in o Brain and
] injection of ] Western Blot 50-80%
Mice (P517L Spinal Cord
ION363
and Al14)
FUS-ALS i N
) Brain and N Significant
Knock-in ION363 ) Not Specified )
Vi Spinal Cord reduction
ice

Experimental Protocols

Animal Models: FUS knock-in mouse lines expressing mutations equivalent to human FUS-
P525L (P517L in mice) and FUSAEX14 were utilized. These models exhibit progressive, age-
dependent motor neuron loss.

Antisense Oligonucleotide Administration: A single intracerebroventricular (ICV) injection of
ION363 was administered to neonatal mice.

Western Blot for FUS Protein Quantification (Representative Protocol):

» Protein Extraction: Brain and spinal cord tissues are homogenized in RIPA buffer
supplemented with protease and phosphatase inhibitors.

e Protein Quantification: Total protein concentration is determined using a BCA assay.

o SDS-PAGE: Equal amounts of protein (e.g., 20-40 pg) are loaded onto a polyacrylamide gel
and separated by electrophoresis.

o Transfer: Proteins are transferred from the gel to a nitrocellulose or PVYDF membrane.
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» Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum
albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary
antibody specific for FUS.

e Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate
and imaged.

o Quantification: Band intensities are quantified using densitometry software and normalized to
a loading control (e.g., GAPDH or -actin).

Clinical Data

ION363 has been evaluated in a first-in-human study and an expanded access program, with
an ongoing Phase 3 clinical trial (FUSION).

Quantitative Data from Clinical Studies
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Experimental Protocols

Drug Administration: ION363 is administered via intrathecal (IT) bolus injection. In the

expanded access program, dosing protocols were adapted over time, with later participants

receiving 120 mg monthly.
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Immunohistochemistry for FUS Aggregates (Representative Protocol):

Tissue Preparation: Post-mortem brain and spinal cord tissues are fixed in formalin and
embedded in paraffin. Sections are then cut and mounted on slides.

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval
using heat and a citrate buffer.

Blocking: Sections are blocked with a solution containing normal serum and a detergent to
prevent non-specific antibody binding.

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary
antibody specific for FUS.

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated
secondary antibody followed by an avidin-biotin-peroxidase complex.

Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB),
which produces a brown precipitate.

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell
nuclei and then dehydrated and mounted.

Analysis: The presence and distribution of FUS-positive aggregates are examined under a
microscope.
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Preclinical Evaluation
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Caption: Experimental workflow for evaluating ION363's effect on FUS.

Summary and Future Directions

The available preclinical and clinical data strongly suggest that ION363 effectively reduces FUS
protein levels and, consequently, the pathological aggregation of FUS in the central nervous
system. The observed reduction in FUS protein and its aggregates, along with the decrease in
the biomarker of neuronal injury, NfL, provides a solid rationale for the ongoing Phase 3
FUSION trial. The results of this trial will be crucial in definitively establishing the clinical
efficacy and safety of ION363 as a potential therapeutic for FUS-ALS. Further research may
also explore the potential of ION363 in other FUS-related neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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